molecular formula C22H17FN2O4S B11410356 methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

Cat. No.: B11410356
M. Wt: 424.4 g/mol
InChI Key: MPPIWXGNWVFYOG-UHFFFAOYSA-N
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Description

Methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, a cyano group, a fluorophenyl group, and a benzoate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: The thiazolopyridine core can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid derivative.

    Hydroxylation and Oxidation: The hydroxyl group can be introduced through a hydroxylation reaction, followed by oxidation to form the ketone group.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

    Hydrolysis: Formation of benzoic acid derivatives.

Scientific Research Applications

Methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the cyano group can act as an electrophile, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The hydroxyl and ketone groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate can be compared with other thiazolopyridine derivatives, such as:

    Methyl 4-[8-cyano-3-(4-chlorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Methyl 4-[8-cyano-3-(4-methylphenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate lies in the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to other similar compounds.

Properties

Molecular Formula

C22H17FN2O4S

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

InChI

InChI=1S/C22H17FN2O4S/c1-29-21(27)14-4-2-13(3-5-14)17-10-19(26)25-20(18(17)11-24)30-12-22(25,28)15-6-8-16(23)9-7-15/h2-9,17,28H,10,12H2,1H3

InChI Key

MPPIWXGNWVFYOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O

Origin of Product

United States

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